molecular formula C16H9F4NO4S B5818192 N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B5818192
M. Wt: 387.3 g/mol
InChI Key: UFXUZNVYYFZAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide is a complex organic compound that features a trifluoromethyl group, a fluorine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the presence of a catalyst and specific reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts . These methods are designed to be efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfonamide group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of both the trifluoromethyl and sulfonamide groups makes it particularly interesting for research and industrial applications.

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F4NO4S/c17-13-4-2-10(8-12(13)16(18,19)20)21-26(23,24)11-3-5-14-9(7-11)1-6-15(22)25-14/h1-8,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXUZNVYYFZAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.